molecular formula C7H4IN3O2 B1360814 4-Iodo-6-nitro-1H-indazole CAS No. 885519-85-7

4-Iodo-6-nitro-1H-indazole

Cat. No.: B1360814
CAS No.: 885519-85-7
M. Wt: 289.03 g/mol
InChI Key: KZRVGUJHPIGAIM-UHFFFAOYSA-N
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Description

4-Iodo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the fourth position and a nitro group at the sixth position on the indazole ring.

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

This compound interacts with its targets by acting as an inhibitor

Biochemical Pathways

The inhibition of NOS affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NOS, this compound can potentially influence these processes.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context. Given its role as a NOS inhibitor, it can potentially influence a variety of processes regulated by nitric oxide, including blood flow, immune response, and neural communication .

Biochemical Analysis

Biochemical Properties

4-Iodo-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The compound has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism . By inhibiting these enzymes, this compound can modulate the levels of tryptophan and its metabolites, thereby influencing various physiological processes. Additionally, the compound’s interactions with proteins and other biomolecules can lead to changes in their structure and function, further impacting biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting IDO1 and TDO, this compound can alter the immune response and promote anti-tumor activity . This is achieved through the modulation of the kynurenine pathway, which plays a crucial role in immune regulation. Furthermore, the compound’s impact on gene expression can lead to changes in the production of key proteins involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s ability to inhibit enzymes such as IDO1 and TDO is attributed to its structural compatibility with the active sites of these enzymes . By binding to these sites, this compound prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of kynurenine and other metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular processes, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-tumor activity and immune modulation . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the kynurenine pathway . By inhibiting IDO1 and TDO, the compound can alter the flux of metabolites through this pathway, leading to changes in the levels of tryptophan and its downstream products. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various cellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution pattern is crucial for the compound’s biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic activity. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the compound’s localization and function, further modulating its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-nitro-1H-indazole typically involves the nitration of 4-iodo-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Iodo-6-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

4-iodo-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVGUJHPIGAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646205
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-85-7
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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